7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
Description
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-5-6-12-10(7-8)9-3-2-4-11(9)13-12/h5-7,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPVKGRMUCWWSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406384 | |
| Record name | 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1130-93-4 | |
| Record name | 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Cyclization of Hydrazine Precursors
A foundational method for synthesizing 7-Me-THCPI involves the acid-catalyzed cyclization of 4-methylphenylhydrazine hydrochloride with cyclopentanone. This reaction proceeds via hydrazone intermediate formation, followed by intramolecular cyclization to yield the bicyclic indole framework . The process typically employs hydrochloric acid or sulfuric acid as catalysts under reflux conditions in ethanol or aqueous media. Key parameters include:
| Parameter | Details |
|---|---|
| Starting Materials | 4-methylphenylhydrazine hydrochloride, cyclopentanone |
| Catalyst | HCl or H₂SO₄ (10–20 mol%) |
| Solvent | Ethanol/water (1:1) |
| Temperature | 80–100°C, reflux |
| Yield | 60–75% |
The mechanism involves initial hydrazone formation, followed by -sigmatropic rearrangement (Cope rearrangement) to generate an enamine intermediate. Acid-mediated cyclization then forms the indole ring, with the methyl group at the 7-position introduced via the 4-methylphenylhydrazine precursor . While this method is straightforward, limitations include moderate yields and the need for stringent pH control to avoid over-protonation of intermediates.
FeBr₃-Catalyzed Nazarov Cyclization and Amination
A advanced approach utilizes FeBr₃-catalyzed Nazarov cyclization of 1,4-pentadien-3-ol derivatives to construct the cyclopenta[b]indole core. As demonstrated in a 2016 study, (E)-3-(2-tosylamidophenyl)-1-phenylpenta-1,4-dien-3-ol undergoes FeBr₃-mediated cyclization in CHCl₃ at 50°C, yielding 7-Me-THCPI analogs in 75% yield . The reaction proceeds via a tandem sequence:
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Nazarov Cyclization : Electrocyclic ring closure forms a cyclopentenyl cation.
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Nucleophilic Amination : Intramolecular attack by the tosylamide group generates the indole nitrogen.
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Aromatization : Loss of protons yields the fused bicyclic structure.
Comparative catalyst screening revealed FeBr₃’s superiority over FeCl₃ (55% yield) or AuCl₃ (<10% yield), attributed to its balanced Lewis acidity and compatibility with chloroform . Substituent studies showed tolerance for electron-donating (methyl, methoxy) and withdrawing groups (fluoro, bromo) on the phenyl ring, enabling derivatives with varied R-groups at positions 6 and 7.
Catalytic Hydrogenation and Coupling Strategies
Patent literature describes a multi-step route starting from indole derivatives. For example, 7-methylindole undergoes catalytic hydrogenation (5% Pd/C, H₂, 50 psi) in trifluoroacetic acid to yield 7-methylindoline, which is subsequently coupled with chloroacetamide in DMF using diisopropylethylamine . This method emphasizes functionalization versatility:
| Step | Conditions |
|---|---|
| Hydrogenation | 5% Pd/C, H₂, TFA, 25°C, 12 h |
| Coupling | Chloroacetamide, DIPEA, DMF, 80°C |
| Overall Yield | 45–50% |
While this route allows access to N-substituted derivatives, its multi-step nature and moderate yields limit industrial applicability. However, it highlights the utility of late-stage functionalization for generating analogs with modified biological activity .
Microwave-Assisted Fischer Indole Synthesis
A modern adaptation employs microwave irradiation to accelerate the Fischer indole synthesis. Combining methyl phenylhydrazine, cyclopentanone, and benzyl bromide in a one-pot procedure under microwave conditions (150°C, 20 min) achieves 70% yield . Key advantages include:
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Reduced Reaction Time : 20 min vs. 12–24 h for classical methods.
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Tandem N-Alkylation : Direct incorporation of the benzyl group at N1.
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Solvent Efficiency : Ethanol/water mixtures replace hazardous solvents.
Acid screening identified trifluoroacetic acid (TFA) as optimal, providing complete conversion within 3 hours compared to 6 hours for p-toluenesulfonic acid . This method’s scalability is enhanced by compatibility with automated synthesizers, though microwave equipment requirements may hinder widespread adoption.
Comparative Analysis of Synthetic Methods
The table below evaluates key metrics across the four principal methodologies:
| Method | Yield (%) | Time | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | 60–75 | 6–24 h | High | Moderate |
| FeBr₃ Nazarov | 75 | 3–6 h | Medium | High |
| Catalytic Hydrogenation | 45–50 | 24–36 h | Low | Low |
| Microwave Fischer | 70 | 0.3–3 h | Medium | High |
The FeBr₃-catalyzed route offers superior yield and functional tolerance, making it ideal for research-scale diversification. Conversely, classical acid-catalyzed methods remain preferred for bulk synthesis due to lower catalyst costs and simplicity. Microwave-assisted synthesis strikes a balance between speed and yield but requires specialized infrastructure.
Industrial and Environmental Considerations
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Waste Generation : FeBr₃ methods produce bromide salts, requiring neutralization. Acid-catalyzed routes generate aqueous acidic waste.
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Catalyst Recovery : FeBr₃ can be partially recovered via aqueous extraction, though repeated use decreases activity by 15–20% per cycle .
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Green Chemistry Metrics : The microwave method achieves an E-factor of 8.2 (kg waste/kg product), superior to classical methods (E-factor 12–15) .
Scientific Research Applications
Chemistry
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole serves as a crucial building block in organic synthesis. It is utilized in the development of more complex organic molecules and pharmaceuticals. Its unique structural features allow for the synthesis of various derivatives that can exhibit different chemical properties.
Biological Activities
Research indicates that indole derivatives, including this compound, possess diverse biological activities:
- Antimicrobial Properties: Studies have shown that this compound exhibits antimicrobial activity against various pathogens.
- Anticancer Potential: Preliminary research suggests that it may inhibit cancer cell proliferation through specific molecular interactions.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways by interacting with relevant biological targets .
Medicinal Chemistry
The compound's structural characteristics make it a candidate for drug development. Its potential therapeutic applications include:
- Neurological Disorders: It could serve as a scaffold for designing drugs targeting neurological conditions due to its ability to interact with neurotransmitter receptors.
- Antiviral Agents: Indole derivatives have been explored for their ability to inhibit viral infections, including HIV and other pathogens .
Industrial Applications
In industry, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for innovative applications in organic electronics and material science.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of indole derivatives:
- A study demonstrated that certain indole analogs can interfere with HIV surface protein interactions with host receptors, showcasing their potential as antiviral agents .
- Another research effort focused on synthesizing various derivatives to screen for pharmacological activities such as anti-inflammatory and anticancer effects .
These findings underscore the importance of exploring this compound's potential across multiple therapeutic areas.
Mechanism of Action
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole (4o)
- Structure : Methyl group at the 4-position of the cyclopentane ring.
- Synthesis: Prepared via Fischer indolization of cyclopentanone and phenylhydrazine hydrochloride, followed by N-methylation with iodomethane (74% yield) .
- Physical Properties : Brown oil, contrasting with the solid or crystalline forms of other derivatives.
7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole
- Structure : Fluoro substituent at the 7-position.
- Molecular Weight : 175.21 g/mol (C₁₁H₁₀FN) .
- Reactivity : The electron-withdrawing fluorine atom enhances electrophilic substitution reactivity compared to the methyl group in the 7-methyl derivative .
Functional Group Variations
3-Azido-4-(4-methoxybenzyl)-1,2,3,4-tetrahydrocyclopenta[b]indole (2p)
7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole
- Structure : Methoxy group at the 7-position.
- Molecular Weight: 187.24 g/mol (C₁₂H₁₃NO) .
- Applications : Methoxy derivatives are often explored for improved solubility and metabolic stability in drug design .
Physicochemical and Spectral Comparisons
Electrophilic Substitution
- 7-Methyl Derivative : The methyl group at the 7-position directs electrophilic attacks to the 5- and 6-positions of the indole ring, facilitating bromination or nitration .
- 7-Fluoro Derivative : Enhanced reactivity toward bromination due to fluorine’s electron-withdrawing effect, yielding 5-bromo-7-fluoro derivatives .
Dimerization Tendencies
- 4-Methyl Derivatives : Acid-catalyzed dehydration of 3-alkyl-4-methyl analogues leads to dimeric structures (e.g., 3-alkyl-4-methyl-1,4-dihydrocyclopenta[b]indole dimers) .
- 7-Methyl Derivatives: No reported dimerization under similar conditions, suggesting greater steric or electronic stability at the 7-position.
Catalytic Modifications
- Pd-Mediated Cross-Coupling : 7-Substituted derivatives (e.g., 7-chloro) undergo Pd-catalyzed coupling with thiophene sulfonamides to yield bioactive hybrids (e.g., 4a: 72% yield) .
Biological Activity
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a derivative of indole, characterized by a unique bicyclic structure that includes a cyclopentane fused to an indole system. Its molecular formula is , with a molecular weight of approximately 186.25 g/mol. This compound has garnered interest in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within biological systems. It can bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects. The exact pathways and targets are context-dependent and require further exploration to elucidate the full scope of its mechanisms.
Biological Activities
Research indicates that indole derivatives, including this compound, possess a wide range of biological activities:
- Antimicrobial Activity : Indole derivatives have shown promise in inhibiting bacterial growth and fungal infections. Specific studies suggest that structural modifications can enhance these properties.
- Anticancer Properties : Compounds similar to this compound have exhibited cytotoxic effects against various cancer cell lines. The unique structural features may contribute to selective targeting of cancerous cells .
- Antiviral Effects : Indole derivatives have been explored for their potential as antiviral agents. For instance, they may inhibit viral replication by interfering with key viral enzymes or host cell receptors .
Comparative Analysis
To better understand the significance of this compound in the context of related compounds, the following table summarizes its properties compared to other indole derivatives:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| Indole | Antimicrobial, anticancer | Basic structure with a single ring |
| Tryptophan | Precursor for serotonin | Amino acid with an indole ring |
| Serotonin | Neurotransmitter | Indole derivative involved in mood regulation |
| This compound | Antimicrobial, anticancer | Methyl group at 7-position; bicyclic structure |
Anticancer Activity
A study investigating the anticancer effects of various indole derivatives found that compounds sharing structural similarities with this compound displayed significant cytotoxicity against breast and colon cancer cell lines. The study highlighted that modifications at specific positions on the indole ring could enhance potency and selectivity against cancer cells .
Antimicrobial Studies
Research has demonstrated that certain indoles exhibit broad-spectrum antimicrobial activity. A series of experiments showed that specific derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria. The results indicated that the presence of a methyl group at the 7-position may enhance lipophilicity and membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
